Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of acetic acid, benzylamino, naphthalen-2-yl, and phosphonic acid moieties. The integration of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-2-yl derivative, followed by the introduction of the benzylamino group. The final step involves the incorporation of the phosphonic acid moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalen-2-yl phosphonic acid derivatives, while reduction could produce benzylamino-substituted phosphonic acids.
Aplicaciones Científicas De Investigación
Acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The specific pathways involved depend on the compound’s structure and the biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthaleneacetic acid: This compound shares the naphthalene moiety but lacks the benzylamino and phosphonic acid groups.
(Naphthalen-1-yloxy)-acetic acid benzylidene: Similar in structure but differs in the presence of the benzylidene group instead of the benzylamino group.
Uniqueness
Acetic acid–[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1) is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
183964-84-3 |
---|---|
Fórmula molecular |
C20H22NO5P |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
acetic acid;[(benzylamino)-naphthalen-2-ylmethyl]phosphonic acid |
InChI |
InChI=1S/C18H18NO3P.C2H4O2/c20-23(21,22)18(19-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17;1-2(3)4/h1-12,18-19H,13H2,(H2,20,21,22);1H3,(H,3,4) |
Clave InChI |
PAYNDKORRXTDCE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)CNC(C2=CC3=CC=CC=C3C=C2)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.